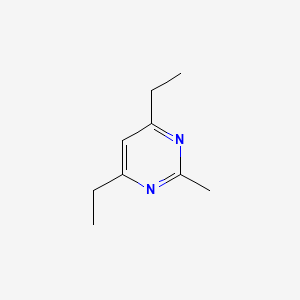

4,6-Diethyl-2-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4,6-diethyl-2-methylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 |

InChI Key |

XAIIGYCKNXXUCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)CC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4,6 Diethyl 2 Methylpyrimidine and Analogous Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The inherent π-deficiency of the pyrimidine nucleus makes electrophilic substitution challenging, as the ring is deactivated. wikipedia.orgbhu.ac.in Conversely, this electron deficiency facilitates nucleophilic attacks, particularly at positions ortho and para to the ring nitrogens. wikipedia.orgbeilstein-journals.org

The C-2, C-4, and C-6 positions of the pyrimidine ring are significantly electron-deficient due to the influence of the adjacent nitrogen atoms. wikipedia.org This makes them the primary sites for nucleophilic attack. slideshare.net Leaving groups located at these positions can be readily displaced by nucleophiles. bhu.ac.in For instance, halopyrimidines undergo smooth and high-yielding nucleophilic aromatic substitution reactions. beilstein-journals.org The order of reactivity for nucleophilic substitution in dihalopyrimidines can be influenced by the reaction conditions and the nature of the nucleophile, though the C-4 position is often highly reactive. stackexchange.comresearchgate.net

In contrast, electrophilic substitution is difficult at these positions. When it does occur on the pyrimidine ring, it preferentially takes place at the C-5 position, which is the least electron-deficient. wikipedia.orgslideshare.net However, reactions like nitration and halogenation are typically observed only on substituted pyrimidines where activating groups are present. wikipedia.org

Table 1: General Reactivity at Key Positions of the Pyrimidine Ring

| Position | Reactivity toward Nucleophiles | Reactivity toward Electrophiles |

|---|---|---|

| C-2 | High | Low |

| C-4 | High | Low |

| C-5 | Low | High (relative to other C-positions) |

| C-6 | High | Low |

Alkyl groups, such as the methyl and diethyl groups in 4,6-diethyl-2-methylpyrimidine, are electron-donating. These substituents introduce electron density into the pyrimidine ring, which can influence its reactivity. Activating groups, including alkyl groups, increase the basicity of the pyrimidine ring and facilitate electrophilic substitution at the C-5 position. slideshare.net

Alkylation and Acylation Reactions of the Pyrimidine Nucleus

Alkylation and acylation are important functionalization reactions for the pyrimidine core, targeting either the ring nitrogen atoms or, under specific conditions, a carbon atom.

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can act as nucleophiles, reacting with alkylating agents. However, compared to pyridine (B92270), the basicity of pyrimidine is significantly lower, making N-alkylation more difficult. wikipedia.org Protonation and alkylation typically occur at only one of the ring nitrogen atoms because the addition of the first electrophile further deactivates the second nitrogen. wikipedia.org In asymmetrically substituted pyrimidines, the site of N-alkylation can be influenced by the electronic and steric effects of the substituents. Quaternization of the pyrimidine nitrogen enhances the ring's susceptibility to nucleophilic attack. wur.nl Studies on 2,4,6-trisubstituted pyrimidines have shown the successful synthesis of N-alkyl bromide derivatives, indicating that N-alkylation is a viable strategy for modifying these systems. nih.gov

Direct C-H alkylation of the pyrimidine ring is a challenging but increasingly important area of research, offering a more atom-economical approach to functionalization compared to traditional cross-coupling methods that require pre-functionalized starting materials. While reactions with strong organometallic reagents like Grignard or alkyllithium compounds can lead to C-alkylation, these often require specific conditions and can lack selectivity. wikipedia.org For instance, such reactions can yield 4-alkylated pyrimidines after an aromatization step. wikipedia.org More recent "deconstruction-reconstruction" strategies have been developed to achieve net C-H functionalization at the C-2 position by converting the pyrimidine into a reactive pyrimidinium salt intermediate, which can then be recyclized with various reagents to install new substituents. nih.gov

Ring Transformation and Rearrangement Mechanisms in Pyrimidine Chemistry

The pyrimidine ring, particularly when activated by quaternization or the presence of specific substituents, can undergo ring-opening and rearrangement reactions in the presence of strong nucleophiles. wur.nl These transformations often lead to the formation of other heterocyclic systems.

One of the classic examples is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. This typically occurs in pyrimidines bearing an amino or substituted amino group at the C-2 or C-4 position.

More profound transformations can occur when N-alkylpyrimidinium salts react with nucleophiles. These reactions can be initiated by a nucleophilic attack on an electron-deficient carbon atom (e.g., C-2, C-4, or C-6), leading to the opening of the pyrimidine ring. The resulting open-chain intermediate can then re-cyclize in a different manner to form a new heterocyclic ring. For example, the reaction of N-alkylpyrimidinium salts with ammonia (B1221849) or other strong nucleophiles can lead to ring interconversions. wur.nl The susceptibility of the pyrimidine ring to these transformations is significantly enhanced upon N-alkylation, which increases the electrophilicity of the ring carbons. wur.nl

Degenerate Ring Transformations

Degenerate ring transformations are a class of reactions where the core heterocyclic system is reformed after a series of bond-breaking and bond-forming events, resulting in an exchange of atoms between the substrate and the reagent. wur.nl In the context of pyrimidines, this typically involves the exchange of a ring nitrogen atom with a nitrogen atom from a nucleophilic reagent, such as the amide ion (NH₂⁻). wur.nl

This process is a prime example of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For substituted pyrimidines, the reaction is often initiated by the addition of a potent nucleophile, like potassium amide (KNH₂) in liquid ammonia, to an electrophilic carbon atom of the pyrimidine ring (e.g., C2, C4, or C6). This is followed by the cleavage of a nitrogen-carbon bond, opening the ring to form an acyclic intermediate. Subsequent recyclization, incorporating the nitrogen from the nucleophile and expelling the original ring nitrogen, regenerates the pyrimidine ring. wur.nl

While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous 4,6-disubstituted pyrimidines provides a clear precedent for this transformation. The reaction is highly dependent on the reaction conditions and the nature of the nucleophile. wur.nl

Table 1: Key Aspects of Degenerate Ring Transformations in Pyrimidines

| Feature | Description | Reference |

|---|---|---|

| Mechanism | ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) | wur.nl |

| Typical Reagent | Potassium amide (KNH₂) in liquid ammonia | wur.nl |

| Transformation | Exchange of a ring nitrogen atom with a nucleophilic nitrogen | wur.nl |

| Outcome | Reformation of the same heterocyclic ring system | wur.nl |

Conversion to Other Heterocyclic Systems (e.g., Isoxazoles, Pyrazoles)

The pyrimidine ring can undergo ring contraction to form five-membered heterocyclic systems, such as pyrazoles and isoxazoles. These transformations also proceed through ring-opening and recyclization pathways, often initiated by nucleophilic attack. wur.nl

The conversion of pyrimidines to pyrazoles can be achieved through hydrazinolysis. The reaction of a pyrimidine derivative with hydrazine (B178648) at elevated temperatures can lead to the formation of a pyrazole. wur.nl The process is significantly more facile when applied to N-alkylpyrimidinium salts, which are more susceptible to nucleophilic attack and can undergo the transformation at room temperature. The proposed mechanism involves an initial nucleophilic attack by hydrazine at the C6 position, leading to a dihydropyrimidine (B8664642) intermediate. This is followed by the cleavage of the N1-C6 bond, ring-opening, and subsequent recyclization with the elimination of the N1-C2-N3 fragment of the original ring to form the pyrazole. wur.nl

Similarly, the transformation of pyrimidines into isoxazoles has been observed, particularly from pyrimidine N-oxides. For instance, the reaction of 4-substituted-6-phenylpyrimidine 1-oxides with liquid ammonia can lead to the formation of 5-amino-3-phenylisoxazoles. This conversion involves a complex rearrangement following the initial nucleophilic attack. wur.nl

Table 2: Ring Contraction Reactions of Pyrimidine Systems

| Starting Material | Reagent | Product Heterocycle | Key Conditions | Reference |

|---|---|---|---|---|

| Pyrimidine | Hydrazine (N₂H₄) | Pyrazole | High temperature | wur.nl |

| N-Alkylpyrimidinium Salt | Hydrazine (N₂H₄) | Pyrazole | Room temperature | wur.nl |

Reactions Involving Exocyclic Functional Groups (e.g., Alkyl Chains at 4,6-Positions)

The alkyl groups attached to the pyrimidine ring, such as the ethyl groups at the C4 and C6 positions of this compound, possess their own distinct reactivity. The electron-deficient nature of the pyrimidine ring influences the chemical properties of these side chains. The carbon atoms of the ring are electrophilic, which can affect the stability and reactivity of the adjacent benzylic-like positions of the alkyl groups. wikipedia.org Reactions such as oxidation and reduction can be targeted at these exocyclic functionalities.

Oxidation and Reduction Pathways of Alkyl Groups

The alkyl side chains on a pyrimidine ring can undergo both oxidation and reduction, although these reactions must compete with potential reactions of the heterocyclic ring itself.

Oxidation: Alkyl-substituted pyrimidines are susceptible to oxidation under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl groups to carboxylic acids. researchgate.net For this compound, this would theoretically yield pyrimidine-4,6-dicarboxylic acid derivatives. The specific outcome and yield can depend on the reaction conditions, such as temperature and the concentration of the oxidant. Other methods, including microbial oxidation, have also been shown to transform alkyl groups on the pyrimidine ring. researchgate.net

Reduction: The reduction of alkylpyrimidines presents a competition between the reduction of the side chains and the reduction of the π-deficient pyrimidine ring. Pyrimidines are more easily reduced than analogous systems like pyridine, often yielding di- or tetrahydro-pyrimidine derivatives in the presence of reducing agents like borohydrides. researchgate.netresearchgate.net Catalytic hydrogenation can also be employed. The selective reduction of the exocyclic alkyl groups without affecting the aromaticity of the pyrimidine ring requires carefully controlled conditions. Conversely, harsh reduction conditions, such as with lithium aluminum hydride (LiAlH₄), may lead to the reduction of both the ring and certain functional groups, though the primary products are often 1,6-dihydropyrimidines when electron-withdrawing groups are present. researchgate.net

Table 3: Summary of Oxidation and Reduction Pathways for Alkylpyrimidines

| Reaction Type | Typical Reagent(s) | Potential Product(s) from Alkyl Group | Notes | Reference |

|---|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Ring oxidation can be a competing reaction. | researchgate.net |

| Reduction | Borohydrides (e.g., NaBH₄) | - | Ring reduction to di- or tetrahydropyrimidines is common. | researchgate.net |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | - | Primarily leads to ring reduction (dihydropyrimidines). | researchgate.net |

Computational and Theoretical Investigations of 4,6 Diethyl 2 Methylpyrimidine and Substituted Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in the study of pyrimidine (B1678525) derivatives, offering a detailed understanding of their electronic characteristics. epstem.net These methods are instrumental in predicting molecular properties and reactivity, providing a theoretical framework for experimental observations. epstem.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of organic molecules, including substituted pyrimidines. epstem.netsamipubco.com DFT calculations, often using functionals like B3LYP, provide valuable information about the distribution of electrons within a molecule and its relative stability. tandfonline.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity; a larger energy gap generally corresponds to higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, are useful for identifying the electron-rich and electron-poor regions of a molecule. tandfonline.com These maps help in predicting sites susceptible to electrophilic and nucleophilic attack.

Several quantum chemical parameters are used to describe the electronic structure and stability of pyrimidine derivatives. epstem.net These parameters, including ionization potential, electron affinity, electronegativity, global hardness, and softness, provide a comprehensive picture of the molecule's electronic properties. epstem.net

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | A measure of molecular stability and reactivity. epstem.net |

| Dipole Moment | µ | Provides information on the overall polarity of the molecule. |

| Absolute Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness, indicating reactivity. |

| Electronegativity | χ | Describes the ability of an atom to attract electrons. epstem.net |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |

This table summarizes key parameters obtained from DFT calculations and their general significance in understanding the electronic structure and stability of molecules.

For substituted pyrimidines, the nature and position of substituents on the pyrimidine ring significantly influence these electronic parameters. epstem.net Electron-donating or electron-withdrawing groups can alter the electron density distribution, thereby affecting the molecule's stability and reactivity.

Ab initio quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, including pyrimidine derivatives. These calculations can provide valuable insights into the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which often show good agreement with experimental data.

Theoretical calculations of vibrational frequencies can aid in the assignment of bands in IR and Raman spectra. core.ac.uk By simulating the vibrational modes of a molecule, researchers can correlate calculated frequencies with experimentally observed peaks, leading to a more detailed understanding of the molecular structure. tandfonline.com

Furthermore, ab initio methods are employed to study the electronic transitions in molecules, which are observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a popular approach for calculating electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Reaction Mechanism Elucidation Through Computational Modeling.mdpi.comcolab.ws

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving pyrimidine systems. mdpi.comcolab.ws By mapping out the potential energy surface of a reaction, theoretical chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. nih.gov

Transition state theory is a fundamental concept in the computational study of reaction mechanisms. Identifying the transition state, which is the highest energy point along the reaction coordinate, is crucial for understanding the kinetics of a reaction. researchgate.net Computational methods allow for the optimization of transition state geometries and the calculation of their energies, which are used to determine the activation energy of a reaction. researchgate.net

For pyrimidine synthesis, computational studies have been used to explore different reaction pathways. nih.gov For example, in multicomponent reactions leading to the formation of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, computational analysis can help to elucidate the sequence of elementary steps, including condensations, additions, and cyclizations. nih.gov These studies can also shed light on the role of catalysts in promoting specific reaction pathways. nih.gov

In the study of pyrimidine reactivity, such as nucleophilic aromatic substitution (SNAr) reactions, transition state analysis can explain the observed regioselectivity. researchgate.net By comparing the energies of transition states leading to different products, researchers can predict which isomer will be formed preferentially. researchgate.net

Calculating the energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. researchgate.net This involves determining the energies of reactants, intermediates, transition states, and products along the reaction pathway. researchgate.net

DFT calculations are frequently used to construct these energy profiles for synthetic processes involving pyrimidines. researchgate.net For instance, in the amination of pyrimidines, the calculated energy profile can reveal that the deprotonation step is rate-determining and that the transition state for the formation of one regioisomer is significantly lower in energy than others, thus explaining the observed selectivity. researchgate.net

These energy profiles are not only crucial for understanding reaction mechanisms but also for predicting the feasibility of a proposed synthetic route. By comparing the activation energies of different potential pathways, chemists can identify the most likely and efficient way to synthesize a target molecule.

Conformational Analysis and Molecular Dynamics Simulations.researchgate.net

The three-dimensional structure and dynamic behavior of molecules are critical to their function. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements and movements of atoms in pyrimidine derivatives.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms, revealing how the molecule moves and changes its conformation. researchgate.net These simulations are particularly useful for studying the flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.gov In the context of drug design, MD simulations can be used to explore how a pyrimidine-based inhibitor binds to its target protein and to understand the key interactions that stabilize the complex. nih.gov

Future Research Directions and Challenges in the Study of 4,6 Diethyl 2 Methylpyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of polysubstituted pyrimidines often involves multi-step procedures that can be resource-intensive and generate significant waste. A primary future research direction is the development of more sustainable and efficient synthetic protocols for 4,6-Diethyl-2-methylpyrimidine. Multicomponent reactions (MCRs) are a particularly promising avenue, as they allow for the construction of complex molecules like pyrimidines in a single step from simple precursors, adhering to the principles of green chemistry. mdpi.combohrium.com

Future investigations could focus on iridium-catalyzed multicomponent synthesis, which utilizes readily available alcohols as starting materials. figshare.comorganic-chemistry.org This approach is highly attractive as it can deoxygenate alcohol components through condensation and achieve aromatization via dehydrogenation, producing water and hydrogen as the only byproducts. organic-chemistry.org The development of such a process for this compound would represent a significant advancement in its sustainable production.

Key challenges in this area include catalyst efficiency, regioselectivity, and the tolerance of a wide range of functional groups. mdpi.comorganic-chemistry.org Overcoming these hurdles will be critical for the widespread adoption of these greener synthetic routes.

| Synthetic Approach | Advantages | Disadvantages |

| Classical Condensation | Well-established procedures | Often requires harsh conditions, multi-step, potential for low yields |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Catalyst development can be challenging, optimization of reaction conditions required |

| Catalytic Methods (e.g., Iridium-catalyzed) | Sustainable (uses alcohols), high efficiency | Catalyst cost and availability, requires specialized equipment |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of the pyrimidine (B1678525) ring is well-documented, but the specific influence of the diethyl and methyl substituents on the 4, 6, and 2 positions of the ring in this compound is an area ripe for exploration. Future research should aim to uncover novel reactivity patterns and chemical transformations of this compound.

Investigations into nucleophilic aromatic substitution reactions on the pyrimidine core, as well as reactions involving the alkyl side chains, could lead to the synthesis of new families of derivatives with unique properties. jocpr.com For example, the reaction of substituted pyrimidines with various nucleophiles can lead to a diverse range of functionalized products. jocpr.com Understanding how the electronic effects of the alkyl groups in this compound influence the regioselectivity of these reactions is a key research question.

Furthermore, the potential for this compound to act as a building block in the synthesis of more complex, fused heterocyclic systems remains largely untapped. Exploring its utility in cycloaddition reactions or metal-catalyzed cross-coupling reactions could open up new avenues for creating novel molecular architectures. mdpi.com

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms and physicochemical properties of this compound is essential for its rational application. The integration of advanced analytical and computational techniques will be crucial in this endeavor.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such studies can help to predict the most likely sites for electrophilic and nucleophilic attack, elucidate reaction pathways, and rationalize experimental observations. nih.gov For instance, computational analysis has been used to understand the factors controlling reactivity in other heterocyclic systems. nih.gov

Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, will be invaluable for characterizing new derivatives and intermediates, providing concrete evidence to support or refine computational models. The combination of experimental and theoretical approaches will provide a comprehensive picture of the chemical behavior of this compound. nih.gov

| Technique | Application in Studying this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity indices, and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Understanding intermolecular interactions and behavior in different solvent environments. |

| Multidimensional NMR | Unambiguous structure elucidation of complex derivatives and reaction products. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts, providing mechanistic insights. |

Expansion of Non-Biological Industrial and Material Applications

While pyrimidine derivatives are extensively studied for their biological activity, there is a growing interest in their application in materials science and other industrial fields. Future research should actively explore the potential of this compound in these non-biological domains.

For example, the nitrogen atoms in the pyrimidine ring can coordinate with metal ions, suggesting potential applications as ligands in catalysis or as building blocks for metal-organic frameworks (MOFs). The unique substitution pattern of this compound could lead to MOFs with tailored pore sizes and functionalities.

Another area of interest is the development of pyrimidine-containing organic electronic materials. The electron-deficient nature of the pyrimidine ring can be exploited in the design of organic light-emitting diodes (OLEDs) or organic semiconductors. The alkyl substituents in this compound could enhance the solubility and processability of such materials.

Addressing Scalability and Economic Viability in Synthetic Processes

For any potential industrial application of this compound to be realized, the development of scalable and economically viable synthetic processes is paramount. A significant challenge in moving from laboratory-scale synthesis to large-scale production is the often-high cost of starting materials, catalysts, and solvents, as well as the need for specialized equipment.

Future research must focus on optimizing reaction conditions to maximize yield and minimize costs. This includes exploring the use of cheaper and more abundant starting materials, developing recyclable catalysts, and designing processes that operate under milder conditions. figshare.com A thorough techno-economic analysis of any newly developed synthetic route will be essential to assess its industrial feasibility.

The transition from batch to continuous flow processes could also offer significant advantages in terms of scalability, safety, and efficiency. Investigating the synthesis of this compound using flow chemistry represents a forward-looking research direction that could address many of the challenges associated with large-scale production.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Diethyl-2-methylpyrimidine, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of β-diketones with amidines or urea derivatives. For optimization, adjust parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., HCl or acetic acid). Post-synthesis purification via recrystallization or column chromatography is critical, as impurities from side reactions (e.g., incomplete alkylation) can reduce yield . Monitor intermediates using TLC and confirm final product purity via melting point analysis (>360°C) and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use H NMR to identify ethyl and methyl substituents (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH adjacent to N). C NMR resolves pyrimidine ring carbons (δ 150–160 ppm for C=N) .

- IR : Look for C=N stretches near 1600–1650 cm and C-H bending modes for alkyl groups (1370–1480 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 153 for CHN) and fragmentation patterns . Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315/H319 hazards). Work in a fume hood to prevent inhalation of dust (H335). Store at ambient temperature away from oxidizers. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For NMR, use variable-temperature experiments to detect tautomeric equilibria. For X-ray data, compare bond lengths and angles with DFT-optimized structures. If inconsistencies persist, validate via heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity .

Q. What strategies are effective in evaluating the bioactivity of this compound as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine). IC values should be compared across isoforms to assess selectivity .

- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Synergistic effects can be tested with β-lactams or fluoroquinolones .

- Docking Studies : Model interactions using AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding modes .

Q. How can computational methods guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., ethyl vs. methyl groups) with logP and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can predict membrane permeability. For solubility enhancement, simulate interactions with cyclodextrins or PEGylated carriers .

Q. What experimental approaches mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Transition from batch to flow chemistry to control exothermic reactions. Optimize catalyst recycling (e.g., immobilized acid catalysts) and use green solvents (e.g., 2-MeTHF) to reduce waste. Monitor scalability via PAT (Process Analytical Technology) tools like inline FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.